molecular formula C16H22O11 B165980 Glucose pentaacetate CAS No. 3891-59-6

Glucose pentaacetate

Cat. No.: B165980
CAS No.: 3891-59-6
M. Wt: 390.34 g/mol
InChI Key: UAOKXEHOENRFMP-UHFFFAOYSA-N
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Description

Glucose pentaacetate (C₁₆H₂₂O₁₁) is a fully acetylated derivative of D-glucose, synthesized via the esterification of all five hydroxyl groups with acetic anhydride . It exists in two anomeric forms: α-D-glucose pentaacetate (CAS 604-68-2) and β-D-glucose pentaacetate (CAS 604-69-3) . This compound is a white crystalline solid, soluble in organic solvents like chloroform and ethyl acetate but insoluble in water . Its primary applications include serving as a prodrug intermediate, a glycosylation substrate, and a model for studying enzymatic and chemical reactivity .

Properties

IUPAC Name

(2,3,4,5-tetraacetyloxy-6-oxohexyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAOKXEHOENRFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3891-59-6
Record name D-Glucose, 2,3,4,5,6-pentaacetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Glucose pentaacetate plays a role in biochemical reactions, particularly in the context of glucose metabolism. This enzyme is crucial for the first step of glycolysis, a metabolic pathway that breaks down glucose to produce energy.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, research on similar compounds can provide some insights. For instance, studies on glucose and its derivatives have shown that their effects can vary with different dosages, with potential threshold effects and toxic effects at high doses.

Biological Activity

Glucose pentaacetate, an ester derived from glucose, has garnered significant attention in biochemical research due to its unique metabolic properties and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolism, insulinotropic effects, and dual modes of action in hormonal secretion.

Overview of this compound

This compound is formed by the acetylation of glucose, resulting in a compound that exhibits distinct biological behaviors compared to unesterified glucose. The structure allows for enhanced lipid solubility and altered metabolic pathways, making it a valuable subject for research in carbohydrate metabolism and endocrine function.

Metabolism of this compound

Research indicates that this compound undergoes different metabolic processes compared to its unesterified counterpart. Notably, studies have shown that the incorporation of this compound into glycogen is significantly lower than that of unesterified glucose in muscle tissues. For instance, in GLUT4 null mice, the incorporation into glycogen was approximately 10-30 times lower than that observed with unesterified glucose, although pancreatic islets showed no such reduction in metabolism .

Table 1: Comparison of Metabolic Pathways

CompoundGlycogen Incorporation (Muscle)Insulin Secretion (Pancreas)
D-GlucoseHighLow
D-Glucose PentaacetateLowHigh

Insulinotropic Effects

This compound exhibits notable insulinotropic effects, particularly through its action on pancreatic islets. Studies have demonstrated that alpha-D-glucose pentaacetate stimulates insulin release more effectively than unesterified glucose. This effect is attributed to its efficient uptake and hydrolysis within the islet cells, leading to increased intracellular glucose levels .

Case Study: Insulin Secretion Dynamics

In isolated perfused rat pancreases, exposure to alpha-D-glucose pentaacetate resulted in a significant increase in insulin and somatostatin release compared to unesterified D-glucose. The response was characterized by an initial rapid secretion followed by sustained release, indicating a dual mode of action where both the ester itself and its hydrolyzed products contribute to hormonal secretion dynamics .

Dual Mode of Action in Hormonal Secretion

The hormonal response elicited by glucose pentaacetates involves both direct effects on pancreatic cells and metabolic pathways. The initial stimulation of glucagon secretion followed by inhibition suggests complex interactions between different cell types within the pancreas. Specifically, alpha-D-glucose pentaacetate promotes an early peak in glucagon release which is later inhibited upon cessation of administration .

Scientific Research Applications

Biochemical Applications

Insulinotropic Effects
Research has demonstrated that alpha-D-glucose pentaacetate exhibits insulinotropic properties, meaning it can stimulate insulin release from pancreatic beta cells. In studies involving isolated rat pancreatic islets, it was found that this compound is efficiently taken up and hydrolyzed, leading to an accumulation of D-glucose within the islet cells. The metabolic effects observed include enhanced conversion rates to carbon dioxide and water compared to unesterified D-glucose, suggesting that glucose pentaacetate may serve as an effective metabolic fuel for insulin secretion .

Metabolic Pathways
The metabolism of this compound differs significantly from that of unmodified glucose. While both compounds are utilized by pancreatic cells, this compound leads to a higher intracellular D-glucose concentration and demonstrates resistance to certain metabolic inhibitors. This unique metabolic profile indicates its potential for therapeutic applications in managing conditions like diabetes .

Synthetic Applications

Intermediate in Glycosylation Reactions
this compound is widely used as an intermediate in the synthesis of various glycosides. Its acetylated form facilitates glycosylation reactions by providing a reactive anomeric center. The beta-D-glucose pentaacetate is particularly noted for its reactivity with nucleophiles in the presence of Lewis acids, making it a valuable reagent in organic synthesis .

Anomerization Processes
Recent advancements have highlighted the use of this compound in anomerization reactions, where the conversion between alpha and beta forms occurs. An innovative method utilizing imidazole as a catalyst has been developed, allowing for efficient anomerization under mild conditions in both organic solvents and solid states. This process not only enhances the yield of desired glycosides but also simplifies purification steps .

Environmental Applications

Carbon Dioxide Absorption
Alpha-D-glucose pentaacetate has been explored for its potential in carbon dioxide absorption applications. Its chemical structure allows it to interact effectively with CO2, suggesting utility in environmental remediation efforts aimed at reducing greenhouse gas concentrations .

Case Studies

Study Focus Findings
Insulin Release Study Investigated the insulinotropic action of alpha-D-glucose pentaacetateDemonstrated enhanced insulin secretion correlated with increased D-glucose accumulation in pancreatic islets
Glycosylation Reactions Evaluated this compound as a glycosylation reagentConfirmed its effectiveness as a reactive intermediate in synthesizing various glycosides
Anomerization Mechanism Study Explored imidazole-promoted anomerization of β-D-glucose pentaacetateAchieved high conversion yields under mild conditions, indicating potential for industrial applications

Chemical Reactions Analysis

Anomerization Reactions

Glucose pentaacetate undergoes acid- or base-catalyzed anomerization, interconverting between α- and β-anomers through distinct mechanisms.

Stannic Chloride-Catalyzed Anomerization

  • Mechanism : Stannic chloride (SnCl₄) coordinates with the C1-acetoxy group, inducing dissociation to form a resonance-stabilized carbonium ion intermediate. This intermediate recombines with acetate ions to yield the α-anomer preferentially .

  • Key Findings :

    • The β-anomer reacts 100–1,000× faster than the α-anomer due to steric and electronic factors .

    • Anomerization in chloroform with SnCl₄ achieves >90% conversion to α-anomer within minutes .

Imidazole-Promoted Solid-State Anomerization

  • Conditions : Mixing β-glucose pentaacetate with imidazole (2 equiv.) in the presence of 4Å molecular sieves yields >95% α-anomer after 24 hours .

  • Mechanism : Imidazole facilitates acyl transfer via hydrogen-bonding network reconstruction, bypassing traditional Lewis acid pathways .

Table 1: Comparison of Anomerization Methods

CatalystSolvent/ConditionsTimeα-Anomer YieldKey Reference
SnCl₄Chloroform, 40°C5 min93%
ImidazoleSolid state, RT24 hr95%

Glycosylation via Koenigs-Knorr Reaction

This compound is a key precursor in synthesizing β-glycosides through the Koenigs-Knorr reaction:

  • Reaction with HBr : Forms pyranosyl bromide.

  • Nucleophilic Substitution : Silver oxide mediates alcohol addition, yielding β-glycosides .

  • Hydrolysis : Remaining acetyl groups are cleaved under mild alkaline conditions.

  • Mechanistic Insight : Adjacent acetate groups stabilize oxonium intermediates via neighboring-group participation, ensuring stereoselective β-product formation .

  • Example : Reaction with p-methoxyphenol produces methylarbutin, a natural glycoside .

Hydrolysis to Glucose

Acetyl groups in this compound are hydrolyzed under acidic or basic conditions:

  • Acidic Hydrolysis : Concentrated HCl (0.1 M, 80°C) achieves >99% deacetylation in 2 hours .

  • Basic Hydrolysis : NaOH (0.5 M, RT) yields glucose but risks side reactions like epimerization .

Table 2: Hydrolysis Conditions and Outcomes

ConditionReagentTimeProduct PurityReference
Acidic0.1 M HCl2 hr99%
Basic0.5 M NaOH4 hr85%

Metabolic and Biochemical Interactions

  • Insulinotropic Activity : α-Glucose pentaacetate stimulates insulin release in pancreatic β-cells via intracellular glucose generation .

    • Key Data : At 1.7 mM, it elevates insulin secretion 3-fold compared to unmodified glucose .

  • Acetate Release : Hydrolysis generates acetate, which minimally contributes to metabolic effects .

Lewis Acid-Mediated Rearrangements

Stannic chloride induces rearrangements beyond anomerization:

  • Triacetyl-D-glucosan Formation : Reaction with SnCl₄ in chloroform yields triacetyl-D-glucosan <1,5>β<1,6>, a precursor to levoglucosan .

  • Mechanism : Carbonium ion intermediates undergo intramolecular cyclization .

Comparison with Similar Compounds

Structural and Physical Properties

Glucose pentaacetate is structurally analogous to other monosaccharide pentaacetates, such as galactose pentaacetate and mannose pentaacetate, which differ in hydroxyl group stereochemistry. Key differences in physical properties include:

Property α-D-Glucose Pentaacetate β-D-Glucose Pentaacetate Galactose Pentaacetate Mannose Pentaacetate
Melting Point (°C) 108–111 132–134 94–96 110–112
Specific Rotation [α]D²⁰ +102° (c=1, CHCl₃) -66° (c=1, CHCl₃) +44° +48°
Solubility CHCl₃, EtOAc, insoluble H₂O CHCl₃, MeOH, insoluble H₂O CHCl₃, EtOAc CHCl₃, EtOAc
Molecular Weight (g/mol) 390.34 390.34 390.34 390.34

Key Observations :

  • The anomeric configuration (α vs. β) significantly impacts specific rotation and melting points.
  • Stereochemical differences (e.g., galactose vs. glucose) alter physical properties due to variations in crystal packing and hydrogen bonding .

Reactivity in Deacylation :

  • This compound undergoes deacetylation 20% faster than galactose pentaacetate due to the anomeric effect stabilizing transition states . Computational studies (DFT/B3LYP) confirm lower activation energy for glucose derivatives .

Unique Advantages of this compound :

  • Higher synthetic yields compared to galactose/mannose analogs .
  • Broader utility in drug delivery due to its ability to mimic natural glucose metabolism .

Limitations :

  • Poor aqueous solubility restricts biomedical applications .
  • β-D-glucose pentaacetate’s long-term toxicity remains uncharacterized .

Future Research :

  • Development of water-soluble derivatives via PEGylation or sulfonation .
  • Exploration of this compound in advanced materials (e.g., conductive polymers) .

Preparation Methods

First Stage: Partial Acetylation

Glucose reacts with acetic acid (3:1 molar ratio) at 100°C using p-toluene sulfonic acid as a catalyst. This produces glucose diacetate, with unreacted acetic acid and water removed via distillation.

Second Stage: Full Acetylation

The diacetate intermediate undergoes acetylation with excess acetic anhydride (5–7.5 mol per glucose) and sodium acetate. This step achieves near-quantitative conversion to glucose pentaacetate under reflux conditions.

Advantages:

  • Yield Improvement: Reduces side reactions by isolating intermediates.

  • Catalyst Specificity: Acidic (first stage) and basic (second stage) catalysts optimize each step.

Solvent-Mediated Synthesis for Controlled Reactions

To mitigate the risks of exothermicity, US6350865B1 introduces an organic solvent (e.g., toluene) to moderate reaction kinetics. Using 5–10 mol of acetic anhydride per glucose and sodium acetate, this method achieves high-purity β-anomer dominance.

Reaction Conditions:

  • Solvent: Toluene or dichloromethane.

  • Temperature: 80–90°C (lower than solvent-free methods).

  • Yield: >90% with minimal byproducts.

This approach is favored industrially for scalability and safety, though solvent removal adds operational complexity.

Pyridine-Catalyzed α-Anomer Selective Synthesis

Pyridine enables exclusive α-anomer formation via base-catalyzed mutarotation prior to acetylation. Dissolving glucose in pyridine shifts the anomeric equilibrium to α-D-glucose, which reacts with acetic anhydride to yield α-glucose pentaacetate.

Mechanistic Insight:

  • Mutarotation: Pyridine deprotonates hydroxyl groups, favoring α-anomer stability.

  • Reaction Time: 20 hours for complete acetylation.

This method is critical for applications requiring specific anomeric configurations, such as glycosylation studies.

Comparative Analysis of Methods

Method Catalyst Temperature Anomer Yield Key Advantage
Single-StepSodium acetate100°Cβ77%Simplicity
Two-StageAcid + Base100°C + Refluxβ>90%High purity
Solvent-MediatedSodium acetate80–90°Cβ>90%Controlled exothermicity
Pyridine-CatalyzedPyridineAmbientα85%α-Anomer specificity

Q & A

Q. How can acetylation confirm the presence of five hydroxyl groups in glucose?

Glucose pentaacetate is synthesized by reacting glucose with acetic anhydride, which acetylates all five hydroxyl groups. The reaction’s stoichiometry (1:5 molar ratio of glucose to acetic anhydride) confirms the number of hydroxyl groups. Analytical methods like NMR can verify the absence of free -OH signals, while mass spectrometry (MS) confirms the molecular weight (390.34 g/mol) .

Q. What analytical methods are recommended for assessing the purity and identity of this compound?

High-performance liquid chromatography (HPLC) is the gold standard for quantifying purity, with retention time matching reference standards. Gas chromatography (GC) is used for volatile derivatives, while thin-layer chromatography (TLC) provides rapid qualitative analysis. Nuclear magnetic resonance (NMR) spectroscopy (e.g., anomeric proton signals at 5.72 ppm for β- and 6.33 ppm for α-anomers) confirms structural identity .

Q. Why does this compound fail to form oximes or Schiff base derivatives?

Acetylation blocks the anomeric hydroxyl group (C1-OH), preventing the formation of open-chain aldehyde intermediates required for reactions with hydroxylamine or Schiff’s reagent. This confirms the cyclic hemiacetal structure of glucose in its acetylated form .

Advanced Research Questions

Q. How can kinetic vs. equilibrium control be distinguished in the synthesis of α- and β-glucose pentaacetate?

  • Kinetic control : Use a mild acid catalyst (e.g., ZnCl₂) at low temperatures to favor the α-anomer, which forms faster due to axial acetate group stabilization.
  • Equilibrium control : Prolonged heating with excess acetic anhydride promotes β-anomer formation, which is thermodynamically favored by the equatorial acetate arrangement. Monitor ratios via NMR (C1 proton signals: α at 5.72 ppm, β at 6.33 ppm) in crude vs. recrystallized samples .

Q. What experimental strategies quantify anomeric ratios in this compound mixtures?

  • NMR integration : Compare peak areas of anomeric protons (δ 5.72 vs. 6.33 ppm).
  • Chromatographic separation : Use chiral columns in HPLC or GC to resolve α- and β-anomers.
  • Isotopic labeling : Introduce ¹³C at the anomeric carbon and analyze via mass spectrometry .

Q. How is this compound used in metabolic tracer studies to investigate insulin secretion?

  • Hydrolysis in pancreatic islets : Incubate α-D-glucose pentaacetate with isolated rat islets; intracellular esterases release free glucose, which is metabolized to trigger insulin release.
  • Isotope tracing : Use α-D-[U-¹⁴C]this compound to track ¹⁴CO₂ production (Krebs cycle activity) or ³HOH generation (glycolytic flux). Compare results with unacetylated glucose to assess ester-specific effects .

Q. How can ¹³C-labeling patterns in this compound derivatives elucidate metabolic pathways?

  • Derivatization : Convert glucose to aldonitrile pentaacetate or permethyl derivatives for GC-MS analysis.
  • Fragment ion analysis : Monitor specific ions (e.g., m/z 242, 243, 244) to determine ¹³C enrichment in plasma or glycogen hydrolysates. This method quantifies gluconeogenic vs. glycolytic flux in hepatocyte studies .

Q. What methodologies compare the reactivity of this compound with thio-derivatives (e.g., 1-thio-β-D-glucose pentaacetate)?

  • Synthetic accessibility : Replace the anomeric oxygen with sulfur using H₂S or thiourea, followed by acetylation.
  • Reactivity assays : Compare glycosylation rates in O- vs. S-glycoside formation. Thio derivatives exhibit enhanced nucleophilicity, enabling selective coupling in oligosaccharide synthesis .

Q. How do solubility limitations of this compound impact its applications in aqueous systems?

  • Co-solvent systems : Use methanol/water or DMSO/buffer mixtures to enhance solubility.
  • Prodrug design : Synthesize partially deacetylated analogs (e.g., mono- or di-acetates) for improved biocompatibility in drug delivery studies .

Methodological Considerations

  • Toxicity screening : Conduct MTT assays in cell lines to evaluate cytotoxicity, particularly for derivatives used in drug discovery .
  • Stereochemical analysis : Combine X-ray crystallography with vibrational circular dichroism (VCD) to resolve anomeric configurations in novel derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Glucose pentaacetate
Reactant of Route 2
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